molecular formula C13H15FO3 B1429744 Methyl 6-(4-fluorophenyl)-6-oxohexanoate CAS No. 342636-35-5

Methyl 6-(4-fluorophenyl)-6-oxohexanoate

Cat. No.: B1429744
CAS No.: 342636-35-5
M. Wt: 238.25 g/mol
InChI Key: WIDGWBKXBHWWNQ-UHFFFAOYSA-N
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Description

Methyl 6-(4-fluorophenyl)-6-oxohexanoate is an ester derivative featuring a fluorinated aromatic ring attached to a six-carbon aliphatic chain terminated by a keto group and a methyl ester. The fluorine substituent enhances bioavailability and metabolic stability, making such compounds valuable in pharmaceutical research.

Properties

IUPAC Name

methyl 6-(4-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-17-13(16)5-3-2-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGWBKXBHWWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-fluorophenyl)-6-oxohexanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 6-(4-fluorophenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(4-fluorophenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 6-(4-fluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorophenyl group can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate
  • Synthesis : Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride, followed by esterification (94% yield) .
  • Properties : Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter reactivity in electrophilic substitutions compared to the electron-withdrawing fluorine in the target compound.
  • Applications : Used as an intermediate in synthesizing formylated derivatives (e.g., compound 4 in ), highlighting its utility in multistep organic syntheses.
Ethyl 6-(4-Fluorophenyl)-6-oxohexanoate
  • Structure : Differs only in the ester group (ethyl vs. methyl).
  • Molecular Formula : C14H17FO3 (vs. C13H15FO3 for the methyl ester) .
6-(4-Heptyloxyphenyl)-6-oxohexanoic Acid
  • Structure : Features a heptyloxy chain on the phenyl ring and a free carboxylic acid group.
  • Properties : The long alkoxy chain drastically increases hydrophobicity, favoring applications in lipid-based drug delivery systems .

Aliphatic Chain Modifications

Methyl 6-Oxohexanoate
  • Structure : Lacks the fluorophenyl group, reducing aromatic interactions.
  • Molecular Formula : C7H12O3; MW 144.17 .
  • Applications : Serves as a precursor for aldehyde derivatives and smaller esters, but its simpler structure limits pharmacological relevance compared to fluorinated analogs.

Amino-Substituted Analogs

Methyl 6-(Dipropylamino)-6-oxohexanoate
  • Structure: Replaces the fluorophenyl group with a dipropylamino moiety.
  • Molecular Formula: C13H25NO3; MW 243.34 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (Key Step) Notable Properties
Methyl 6-(4-fluorophenyl)-6-oxohexanoate C13H15FO3 238.26 4-Fluorophenyl, methyl ester N/A (inferred) High bioavailability, metabolic stability
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate C15H20O5 280.31 2,5-Dimethoxyphenyl 94% (esterification) Electron-rich aromatic ring
Ethyl 6-(4-fluorophenyl)-6-oxohexanoate C14H17FO3 252.28 4-Fluorophenyl, ethyl ester N/A Enhanced lipophilicity
Methyl 6-oxohexanoate C7H12O3 144.17 None (simple aliphatic) N/A Precursor for aldehydes
Methyl 6-(dipropylamino)-6-oxohexanoate C13H25NO3 243.34 Dipropylamino N/A Basic, salt-forming potential

Key Research Findings

  • Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the keto-enol tautomer equilibrium, influencing reactivity in condensation reactions . Methoxy groups, conversely, increase electron density, favoring electrophilic aromatic substitutions .
  • Biological Relevance : Fluorinated analogs are prioritized in drug discovery due to fluorine’s ability to improve pharmacokinetics. Ethyl esters may offer better tissue penetration than methyl esters .
  • Synthetic Challenges : Yields for reductions (e.g., Zn amalgam reduction in : 33%) and formylations (35%) highlight the sensitivity of these compounds to reaction conditions .

Biological Activity

Methyl 6-(4-fluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl group attached to a hexanoate backbone. The molecular formula is C13H13FO3C_{13}H_{13}FO_3 with a molecular weight of approximately 240.24 g/mol. The fluorine atom enhances the compound's lipophilicity and stability, making it a candidate for various biological applications.

The biological activity of this compound is linked to its interaction with specific molecular targets, particularly enzymes involved in metabolic processes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound has shown potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Enzyme-Catalyzed Reactions : this compound has been utilized in studies involving enzyme-catalyzed reactions, particularly those related to ester hydrolysis. These studies help elucidate the compound's role in metabolic pathways and its potential as an enzyme inhibitor.
  • Cell Viability Assays : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in increased late apoptotic cells as evidenced by AO/EB staining techniques .
  • Toxicology Studies : Toxicological evaluations indicate that while the compound shows therapeutic potential, high doses may lead to liver vacuolization without significant weight loss observed in animal models . This highlights the need for careful dosage consideration in therapeutic applications.

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

Compound NameMolecular FormulaKey Features
Methyl 6-(4-chlorophenyl)-6-oxohexanoateC13H13ClO3C_{13}H_{13}ClO_3Contains chlorine instead of fluorine
Methyl 6-(2-fluorophenyl)-6-oxohexanoateC13H13FO3C_{13}H_{13}FO_3Different fluorine position affects activity
Methyl 6-(4-bromophenyl)-6-oxohexanoateC13H13BrO3C_{13}H_{13}BrO_3Bromine substitution impacts lipophilicity

The presence of fluorine significantly enhances lipophilicity and metabolic stability compared to other halogenated analogs, making it more suitable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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